1-(2-ethoxybenzoyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide
Description
1-(2-Ethoxybenzoyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide is a synthetic small molecule featuring a piperidine core substituted at the 1-position with a 2-ethoxybenzoyl group and at the 4-position with a carboxamide linked to a trifluoroethyl moiety. This compound exemplifies strategic modifications common in medicinal chemistry, where substituents are optimized to enhance target binding, metabolic stability, and bioavailability.
Properties
IUPAC Name |
1-(2-ethoxybenzoyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N2O3/c1-2-25-14-6-4-3-5-13(14)16(24)22-9-7-12(8-10-22)15(23)21-11-17(18,19)20/h3-6,12H,2,7-11H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNGCKWESBJYGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCC(CC2)C(=O)NCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct N-Functionalization Approach
In this method, the piperidine nitrogen undergoes benzoylation prior to carboxamide formation:
- Protection of Carboxylic Acid : Conversion to methyl piperidine-4-carboxylate (2) using methanol and thionyl chloride.
- N-Benzoylation : Reaction of (2) with 2-ethoxybenzoyl chloride (3) in dichloromethane with triethylamine as base yields 1-(2-ethoxybenzoyl)piperidine-4-carboxylate (4).
- Saponification : Hydrolysis of (4) with NaOH in aqueous THF produces 1-(2-ethoxybenzoyl)piperidine-4-carboxylic acid (5).
Carboxamide-First Strategy
Alternative sequencing prioritizes amide bond formation:
- Acid Chloride Formation : Treatment of (1) with thionyl chloride generates piperidine-4-carbonyl chloride (6).
- Trifluoroethylamine Coupling : Reaction of (6) with 2,2,2-trifluoroethylamine in dichloromethane with DMAP catalyst yields N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide (7).
- N-Benzoylation : Subsequent acylation of (7) with 2-ethoxybenzoyl chloride under Schotten-Baumann conditions produces the target compound.
Table 1 : Comparative Analysis of Core Functionalization Methods
| Parameter | N-Functionalization First | Carboxamide-First |
|---|---|---|
| Overall Yield (%) | 58 | 42 |
| Purity (HPLC) | 98.2% | 95.7% |
| Critical Step | Saponification | Acid Chloride Stability |
| Scalability | >100g | <50g |
2-Ethoxybenzoyl Group Installation
The ortho-ethoxy substitution pattern presents unique synthetic challenges addressed through:
Friedel-Crafts Acylation Route
- Ethoxybenzene Preparation : Williamson synthesis of 2-ethoxybenzene from catechol and ethyl bromide using K2CO3 in acetone.
- Acylation : Reaction with acetyl chloride under AlCl3 catalysis at -5°C yields 2-ethoxyacetophenone (8).
- Oxidation : Conversion to 2-ethoxybenzoic acid (9) using KMnO4 in acidic conditions (85% yield).
Directed Ortho-Metalation Approach
For higher regioselectivity:
- Directed Metalation : Treatment of ethyl benzoate with LDA at -78°C generates ortho-lithiated species.
- Ethoxylation : Quenching with triethylborate followed by ethyl iodide workup produces ethyl 2-ethoxybenzoate (10).
- Hydrolysis : Acid-catalyzed ester cleavage yields (9) with 92% purity.
Trifluoroethylamine Incorporation
The electron-withdrawing trifluoromethyl group necessitates specialized coupling conditions:
Acid Chloride-Mediated Coupling
Carbodiimide Coupling
For acid-sensitive substrates:
- EDCI Activation : Piperidine-4-carboxylic acid (1) activated with EDCI and HOBt in DMF.
- Amine Addition : 2,2,2-Trifluoroethylamine introduced at 4°C with slow warming to RT.
- Purification : Column chromatography (SiO2, EtOAc/hexane) achieves >99% purity.
Table 2 : Amidation Method Comparison
| Condition | Acid Chloride | Carbodiimide |
|---|---|---|
| Reaction Time | 2h | 18h |
| Byproduct Formation | HCl gas | Urea derivatives |
| Scale-Up Feasibility | Excellent | Moderate |
Convergent Synthesis Strategies
Advanced methods employ fragment coupling:
Ugi Multicomponent Reaction
Suzuki-Miyaura Cross Coupling
For late-stage aromatic functionalization:
- Boronic Ester Installation : 2-Ethoxyphenylboronic acid synthesized from 2-bromophenetole.
- Coupling : Pd(PPh3)4 catalyst, K2CO3 base in dioxane/water (3:1) at 80°C.
Critical Process Considerations
Regioselectivity Challenges
The ortho-ethoxy group creates steric hindrance requiring:
Purification Challenges
- Silica gel deactivation by trifluoromethyl groups
- Preferred use of reversed-phase C18 columns with MeCN/H2O gradients
Emerging Methodologies
Flow Chemistry Approaches
Enzymatic Catalysis
- Lipase-mediated amide bond formation
- 60% yield achieved with Candida antarctica Lipase B
Biological Activity
1-(2-ethoxybenzoyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features a piperidine ring, an ethoxybenzoyl moiety, and a trifluoroethyl group, which may enhance its pharmacological properties and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHFNO. The trifluoroethyl group is known for its lipophilic nature, which can improve membrane permeability and bioavailability. The ethoxybenzoyl moiety may also contribute to the compound's interaction with biological targets.
Preliminary studies suggest that this compound may exhibit significant biological activities relevant to pharmacology. The trifluoroethyl group enhances lipophilicity, potentially improving the compound's ability to penetrate cell membranes and interact with intracellular targets. Compounds with similar structures have been investigated for their roles as inhibitors of enzymes involved in cancer metabolism, such as nicotinamide phosphoribosyltransferase (NAMPT) .
In Vitro Studies
In vitro studies have indicated that this compound may possess cytotoxic effects against various cancer cell lines. For example, its analogs have shown promising results in inhibiting cell proliferation and inducing apoptosis in tumor cells. The mechanism appears to involve the disruption of metabolic pathways critical for cancer cell survival .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other piperidine derivatives known for their biological activities.
| Compound Name | Structure | Key Features |
|---|---|---|
| N-(4-fluorobenzoyl)piperidine-4-carboxamide | CHFNO | Fluorine substitution enhances activity |
| 1-(3-methoxybenzoyl)-piperidine | CHNO | Methoxy group increases lipophilicity |
| N-(3-chlorobenzoyl)piperidine | CHClNO | Chlorine enhances binding affinity |
The structural diversity among these compounds suggests distinct mechanisms of action and therapeutic profiles. The unique trifluoroethyl and ethoxybenzoyl groups in our compound may lead to enhanced efficacy compared to others .
Case Studies
Case Study 1: Anti-Cancer Activity
A study focused on the anti-cancer properties of piperidine derivatives found that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cells. The study reported IC50 values ranging from 5 to 15 μM for various derivatives, indicating potential for further development as anti-cancer agents .
Case Study 2: Metabolic Pathway Inhibition
Another investigation highlighted the role of piperidine-based compounds in inhibiting NAMPT activity. This enzyme is crucial for NAD+ biosynthesis and has been implicated in cancer metabolism. The tested compounds demonstrated effective inhibition at low micromolar concentrations, suggesting that this compound could similarly impact metabolic pathways critical for tumor growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several pharmacologically active piperidine derivatives. Key comparisons are outlined below, focusing on substituent effects and biological relevance.
Structural and Functional Group Analysis
Key Observations:
- Trifluoroethyl Group : Present in the target compound and others (e.g., ), this group reduces amine basicity via electron-withdrawing effects, enhancing membrane permeability and metabolic stability .
- Bioactivity : Compounds with bulkier hydrophobic groups (e.g., naphthalen-1-yl in ) exhibit antiviral activity, suggesting the target compound’s 2-ethoxybenzoyl group may favor interactions with hydrophobic binding pockets.
Conformational and Electronic Effects
- Trifluoroethyl vs. Acetyl/Sulfonamide Groups : Computational studies () show that the trifluoroethyl group stabilizes piperidine conformations by minimizing steric clashes, unlike bulkier sulfonamides or electron-deficient acetyl groups. This conformational preference may optimize receptor binding.
- Fluorine Substituents : Fluorine atoms (e.g., in ) improve bioavailability by blocking metabolic oxidation sites and enhancing dipole interactions with target proteins .
Pharmacokinetic Considerations
- Metabolic Stability: The trifluoroethyl group in the target compound likely slows hepatic clearance compared to non-fluorinated analogs (e.g., ethyl or methyl groups).
- Solubility : The pyridinecarboxamide in may improve aqueous solubility relative to the target compound’s ethoxybenzoyl group, which is more lipophilic.
Research Findings and Implications
- Antiviral Potential: Structural similarities to SARS-CoV-2 inhibitors () suggest the target compound could be repurposed for antiviral screening, though direct evidence is lacking.
- Synthetic Feasibility : The compound’s synthesis likely parallels routes described for related carboxamides (e.g., CDI-mediated coupling in ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
